3-Amino-1H-indazole-4-carbonitrile
Overview
Description
3-Amino-1H-indazole-4-carbonitrile is a chemical compound with the molecular weight of 158.16 . It is also known by its IUPAC name, 3-amino-1H-indazole-4-carbonitrile .
Synthesis Analysis
The synthesis of 3-Amino-1H-indazole-4-carbonitrile and its derivatives has been a topic of interest in recent years . Various strategies have been employed, including transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The molecular structure of 3-Amino-1H-indazole-4-carbonitrile is represented by the InChI code 1S/C8H6N4/c9-4-5-2-1-3-6-7(5)8(10)12-11-6/h1-3H, (H3,10,11,12) .Chemical Reactions Analysis
Indazole derivatives, including 3-Amino-1H-indazole-4-carbonitrile, have been used in various chemical reactions. For instance, they have been used in the synthesis of Bcr-Abl inhibitors . They have also been used in the design and synthesis of a series of nitro-aryl 1H-indazole derivatives .Scientific Research Applications
1. Role in Heterocyclic Compound Synthesis
3-Amino-1H-indazole-4-carbonitrile is a critical raw material in the synthesis of various heterocyclic compounds. These compounds, including 3- and 4-amino-1,2,4-triazoles, play a significant role in the production of pharmaceuticals, dyes, and high-energy materials. Their applications extend to the production of agricultural products, anti-corrosion additives, and materials with fluorescent properties used in biotechnology, energy, and chemistry. Notably, derivatives of 1,2,4-triazole are utilized for creating optical materials, photosensitizers, antioxidants, and corrosion inhibitors, showcasing the compound's versatility in multiple industrial applications (Nazarov, Miroshnichenko, Ivakh, & Uspensky, 2021).
2. Medicinal Chemistry and Drug Development
3-Amino-1H-indazole-4-carbonitrile forms the basis for the development of indazole derivatives, a class of compounds with a wide range of biological activities. These derivatives are being investigated for their therapeutic applications, including anticancer and anti-inflammatory effects. Their structural versatility allows for the creation of new drugs targeting various diseases, with recent patents illustrating their potential in treating conditions like neurodegeneration and disorders involving protein kinases (Denya, Malan, & Joubert, 2018).
3. Synthesis of 1,2,4-Triazole-Containing Scaffolds
The compound is instrumental in synthesizing 1,2,4-triazole-containing scaffolds, crucial in pharmaceuticals targeting cancer cells, microbes, and various diseases. Recent strategies emphasize creating new and efficient methodologies for developing these scaffolds, underlining the compound's importance in drug discovery and the potential for generating novel drug candidates (Nasri, Bayat, & Kochia, 2021).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-amino-1H-indazole-4-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4/c9-4-5-2-1-3-6-7(5)8(10)12-11-6/h1-3H,(H3,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVXRKRURRSOVSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)NN=C2N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20708410 | |
Record name | 3-Amino-1H-indazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20708410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-1H-indazole-4-carbonitrile | |
CAS RN |
1240518-54-0 | |
Record name | 3-Amino-1H-indazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20708410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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